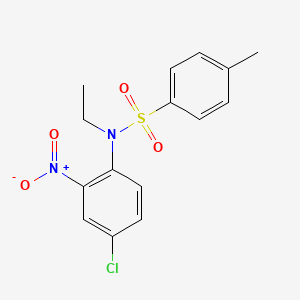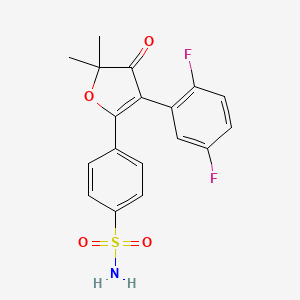
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide
概要
説明
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide is an antifungal agent with a sulfonamide structure, known for its selective toxicity towards Pleosporales fungi, including Bipolaris species . It inhibits the mycelial growth of these fungi, making it a valuable compound in agricultural and environmental sciences.
準備方法
Synthetic Routes and Reaction Conditions
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide can be synthesized through various chemical reactions. One common method involves the reaction of o-toluidine with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then reacted with cuprous chloride to produce o-chlorotoluene . This intermediate can undergo further reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pH, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions, particularly involving halogens, are common.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, cuprous chloride, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide has a wide range of scientific research applications:
作用機序
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide exerts its antifungal effects by inhibiting the enzyme geranylgeranyl transferase, which is crucial for the growth and development of Pleosporales fungi . This inhibition disrupts the synthesis of essential cellular components, leading to the stunted growth and eventual death of the fungi.
類似化合物との比較
Similar Compounds
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide is similar to other antifungal agents with sulfonamide structures, such as:
Tolnaftate: Another antifungal agent that inhibits squalene epoxidase.
Polyoxin: An antifungal compound that targets chitin synthesis in fungi.
Uniqueness
What sets this compound apart is its selective toxicity towards Pleosporales fungi and its unique mechanism of action involving geranylgeranyl transferase inhibition . This specificity makes it a valuable tool in both research and practical applications.
特性
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-N-ethyl-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-3-17(14-9-6-12(16)10-15(14)18(19)20)23(21,22)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDZUEJJUCDJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470881 | |
| Record name | 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304911-98-6 | |
| Record name | 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1354228.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1354229.png)





![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)




![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)
